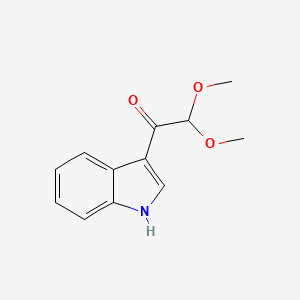
1-(1H-indol-3-yl)-2,2-dimethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core with a 2,2-dimethoxyethanone substituent, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone typically involves the reaction of indole derivatives with appropriate aldehydes or ketones. One common method includes the use of indole and dimethoxyacetaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production. Solvent-free methods or green chemistry approaches are also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Indol-3-yl)-2,2-dimethoxyethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone involves its interaction with various molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding. The compound’s methoxy groups can participate in hydrogen bonding, further stabilizing its interactions with biological targets. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(1H-Indol-3-yl)ethanone: Lacks the dimethoxy substituents, making it less versatile in certain reactions.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Contains a quinazolinone moiety, offering different biological activities and applications.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyrid-1-yl)butan-2-one: Features a pyrazolo-pyridine ring, providing unique chemical properties
Uniqueness: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone stands out due to its combination of the indole core and dimethoxyethanone substituent, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
79509-67-4 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C12H13NO3/c1-15-12(16-2)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |
Clave InChI |
IQXRDMZSBHZZEO-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CNC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)

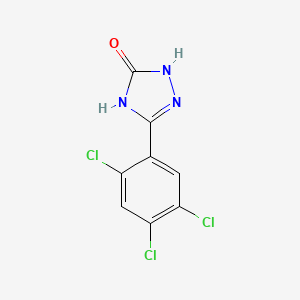
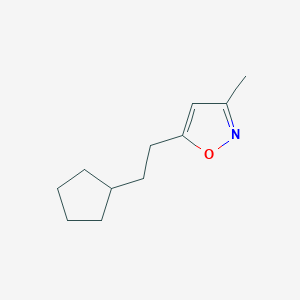
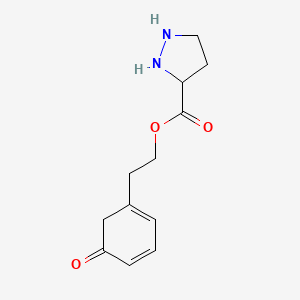
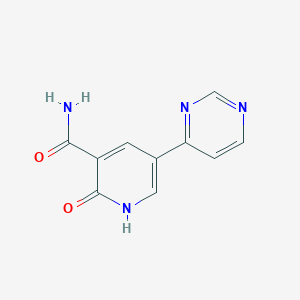
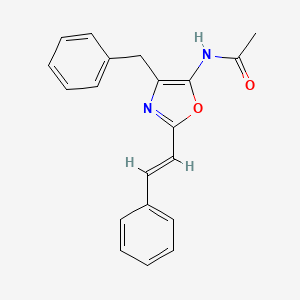
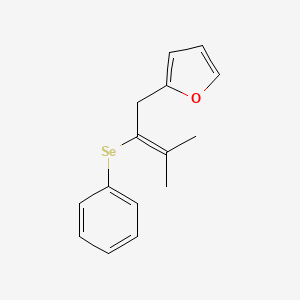

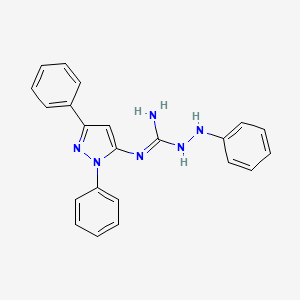
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
